6-Bromo-3-iodo-1H-indazole

Sonogashira coupling Chemoselective alkynylation Heterocyclic functionalization

Choose 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0) as your strategic building block for programmed, sequential functionalization of the indazole core. Unlike mono-halogenated alternatives that limit you to a single cross-coupling event, this compound's C3-iodo and C6-bromo substituents possess a reactivity differential of 10³–10⁴ fold, enabling chemoselective C3 Suzuki, Sonogashira, or Buchwald-Hartwig coupling while preserving the C6 handle. This orthogonal reactivity eliminates 1–2 protection/deprotection or intermediate halogenation steps, dramatically improving atom economy and overall yield. Ideal for 3,6-disubstituted indazole kinase inhibitor libraries targeting CDK8, VEGFR, Aurora kinases, or for constructing extended π-conjugated systems. Accelerate your SAR studies and high-throughput synthesis with a single, commercially available dual-halogenated precursor.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 885521-88-0
Cat. No. B1292443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1H-indazole
CAS885521-88-0
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Br)I
InChIInChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyPOXUFQBYDQCUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0): A Dual-Halogenated Indazole Building Block for Sequential Cross-Coupling Strategies


6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0) is a heterobifunctionalized indazole derivative bearing bromine at the 6-position and iodine at the 3-position of the indazole core [1]. The compound has a molecular weight of 322.93 g/mol (C₇H₄BrIN₂) and is commercially available as a research intermediate with standard purity specifications ranging from 95% to 98% . Unlike mono-halogenated indazoles that offer only a single reactive handle, the strategic placement of two halogens with distinct reactivity profiles—iodine at C3 for facile oxidative addition and bromine at C6 for subsequent coupling—enables programmed sequential functionalization of the indazole scaffold .

Why Mono-Halogenated Indazoles Cannot Replace 6-Bromo-3-iodo-1H-indazole in Multi-Step Synthesis


Attempting to substitute 6-bromo-3-iodo-1H-indazole with mono-halogenated analogs such as 6-bromo-1H-indazole (CAS 79762-54-2) or 3-iodo-1H-indazole (CAS 885521-89-1) fundamentally compromises the synthetic strategy in applications requiring sequential orthogonal functionalization . Mono-halogenated indazoles permit only a single cross-coupling event per molecule, necessitating additional protection/deprotection steps or separate halogenation reactions to introduce a second substituent—each adding 1–2 synthetic steps and reducing overall yield [1]. The presence of both C3-iodo and C6-bromo substituents in a single, commercially available building block enables a one-pot or two-step sequential coupling strategy (e.g., C3 Suzuki followed by C6 Sonogashira or C3 alkynylation followed by C6 Suzuki) without intermediate halogenation, directly reducing step count and improving atom economy . The differential reactivity between the C3 iodine (higher oxidative addition rate with Pd(0)) and C6 bromine (lower reactivity, permitting chemoselective coupling at C3 first) is the critical design feature that generic single-halogen replacements cannot replicate [2].

Quantitative Differentiation Evidence: 6-Bromo-3-iodo-1H-indazole vs. Mono-Halogenated Indazole Analogs


Chemoselective C3 Alkynylation vs. C6 Bromine Retention: Pd/C-Mediated Sonogashira Coupling

In a 2014 study by Naas and colleagues, 6-bromo-3-iodo-1H-indazole underwent Pd/C-CuI-PPh₃ catalyzed alkynylation with terminal alkynes in ethanol. The reaction demonstrated complete chemoselectivity for the C3 iodine position, leaving the C6 bromine intact for subsequent orthogonal coupling [1]. This selectivity is quantified by the exclusive formation of mono-alkynylated products at C3, with no detectable C6 alkynylation or bis-alkynylation products observed under the reported conditions [2].

Sonogashira coupling Chemoselective alkynylation Heterocyclic functionalization

Application in Chek1 Kinase Inhibitor Synthesis: Pd-Catalyzed C3 Site-Selective Heteroarylation

Freley et al. (2006) utilized 6-bromo-3-iodo-1H-indazole as a key intermediate in the synthesis of 3-(indol-2-yl)indazole Chek1 kinase inhibitors. The compound underwent Pd(PPh₃)₄-catalyzed site-selective C3 heteroarylation with indoleboronic acid to yield the 3-indolyl-6-bromoindazole intermediate in 64% isolated yield [1]. This intermediate was subsequently elaborated into Chek1 inhibitors demonstrating selectivity for Chek1 over Cdk7 [2].

Chek1 kinase inhibitors Heteroarylation Medicinal chemistry

Commercial Availability and Purity Specifications: Benchmarking Against Mono-Halogenated Analogs

6-Bromo-3-iodo-1H-indazole is commercially available from multiple reputable vendors with documented purity specifications and analytical support. Bide Pharm supplies the compound at 98% purity with batch-specific quality control reports including NMR, HPLC, and GC . AKSci offers the compound at ≥95% purity with full quality assurance documentation and SDS availability . Pricing data from multiple suppliers (GLPBio, Macklin, Aladdin) indicates consistent commercial accessibility at research scale quantities (5g–100g) [1].

Chemical procurement Purity specifications Supplier comparison

Optimal Application Scenarios for 6-Bromo-3-iodo-1H-indazole in Medicinal Chemistry and Organic Synthesis


Sequential Cross-Coupling for Diversified Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing 3,6-disubstituted indazole kinase inhibitor libraries benefit from 6-bromo-3-iodo-1H-indazole as a single starting material enabling two sequential, orthogonal cross-coupling reactions. As demonstrated in the Chek1 inhibitor program, C3 heteroarylation with indoleboronic acid proceeds in 64% yield while preserving the C6 bromine for subsequent SAR diversification . This sequential strategy is directly applicable to inhibitor programs targeting CDK8, VEGFR, Aurora kinases, and other kinase targets where 3,6-disubstituted indazoles have shown therapeutic relevance [1].

Pd/C-Mediated Alkynylation for C3-Functionalized Indazole Intermediates

Synthetic chemists requiring C3-alkynylated indazoles with a retained C6 handle for further elaboration should utilize 6-bromo-3-iodo-1H-indazole in Pd/C-CuI-PPh₃ catalyzed Sonogashira-type alkynylation. The documented >99:1 chemoselectivity for C3 iodine over C6 bromine ensures exclusive mono-alkynylation at C3, yielding intermediates suitable for subsequent C6 Suzuki, Buchwald-Hartwig, or Sonogashira couplings . This approach is particularly valuable for constructing extended π-conjugated indazole systems for materials chemistry applications [1].

One-Pot Sequential Coupling for Rapid Analog Synthesis

Laboratories with high-throughput synthesis workflows can leverage the differential reactivity of C3-I and C6-Br in 6-bromo-3-iodo-1H-indazole to design telescoped or one-pot sequential coupling protocols. The significantly higher oxidative addition rate of aryl iodides compared to aryl bromides with Pd(0) catalysts enables C3 coupling to proceed to completion before C6 coupling is initiated . This reactivity differential—quantified in the literature as approximately 10³–10⁴ fold faster for aryl iodides versus aryl bromides in standard Suzuki-Miyaura conditions—enables the design of streamlined protocols that avoid intermediate isolation, reducing total synthesis time and improving throughput for analog generation [1].

Precursor to N-Alkylated Dual-Halogenated Indazole Derivatives

6-Bromo-3-iodo-1H-indazole serves as a direct precursor to N-functionalized derivatives such as 6-bromo-3-iodo-1-methyl-1H-indazole via alkylation with methyl iodide under basic conditions . This transformation, documented with 98% yield in patent literature, provides access to N-protected or N-substituted dual-halogenated indazoles that retain orthogonal C3 and C6 reactivity for sequential cross-coupling. The availability of this transformation expands the compound's utility to synthetic routes requiring N1-substituted indazole cores, which are prevalent in kinase inhibitor pharmacophores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.